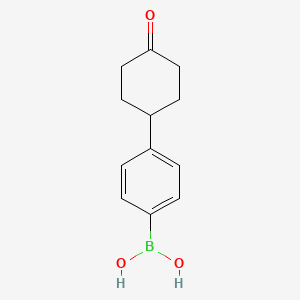
1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-nitrobenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione typically involves the condensation of 4-nitrobenzyl chloride with pyrimidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions: 1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products:
Reduction: 1-(4-Aminobenzyl)pyrimidine-2,4(1h,3h)-dione.
Substitution: Various substituted benzyl pyrimidine derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
科学研究应用
1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrimidine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione can be compared with other similar compounds such as:
1-Benzylpyrimidine-2,4(1h,3h)-dione: Lacks the nitro group, resulting in different reactivity and biological activity.
1-(4-Aminobenzyl)pyrimidine-2,4(1h,3h)-dione: The amino group provides different electronic properties and potential for hydrogen bonding.
1-(4-Methoxybenzyl)pyrimidine-2,4(1h,3h)-dione: The methoxy group influences the compound’s lipophilicity and reactivity.
The presence of the nitro group in this compound imparts unique electronic properties and reactivity, making it distinct from its analogs.
属性
CAS 编号 |
7263-86-7 |
|---|---|
分子式 |
C11H9N3O4 |
分子量 |
247.21 g/mol |
IUPAC 名称 |
1-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N3O4/c15-10-5-6-13(11(16)12-10)7-8-1-3-9(4-2-8)14(17)18/h1-6H,7H2,(H,12,15,16) |
InChI 键 |
BMTCZXDZXFKKMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=CC(=O)NC2=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


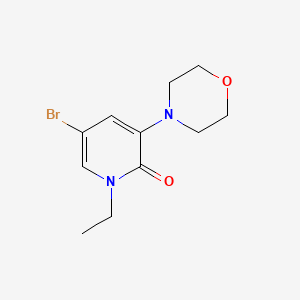
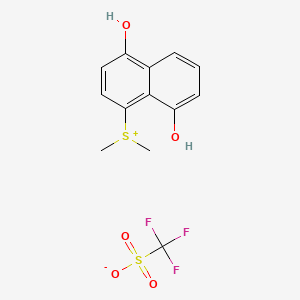

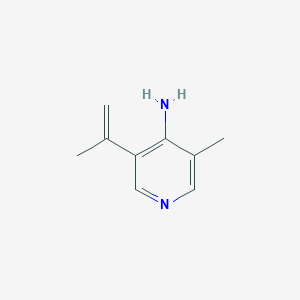
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)

![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
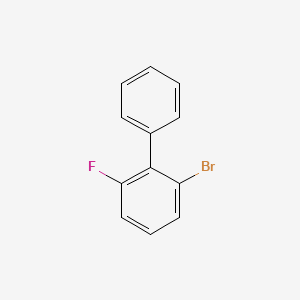
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
